molecular formula C30H37NO7 B049900 CAY10502 CAS No. 888320-29-4

CAY10502

Cat. No.: B049900
CAS No.: 888320-29-4
M. Wt: 523.6 g/mol
InChI Key: NXDZVUAKVFVDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10502 is a potent inhibitor of calcium-dependent cytosolic phospholipase A2 alpha (cPLA2α). This enzyme plays a crucial role in the arachidonic acid cascade and the inflammatory response associated with this metabolic pathway. The compound has a molecular formula of C30H37NO7 and a molecular weight of 523.6 g/mol .

Mechanism of Action

Target of Action

The primary target of 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid is the Calcium-dependent cytosolic Phospholipase A2 (cPLA2α) . This enzyme plays a crucial role in the metabolism of phospholipids, particularly in the hydrolysis of the sn-2 position of phospholipids, leading to the production of lysophospholipids and free fatty acids .

Mode of Action

This compound acts as a potent inhibitor of cPLA2α. It binds to the enzyme and inhibits its activity, thereby preventing the hydrolysis of phospholipids . This inhibition disrupts the normal metabolic processes involving phospholipids and alters the cellular functions dependent on these molecules .

Biochemical Pathways

The inhibition of cPLA2α affects the arachidonic acid pathway . Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized to produce various eicosanoids, which are signaling molecules that mediate various physiological responses . By inhibiting cPLA2α, this compound reduces the production of arachidonic acid and subsequently the eicosanoids, thereby affecting the associated physiological responses .

Result of Action

The inhibition of cPLA2α by this compound leads to a decrease in the mobilization of arachidonic acid from human platelets stimulated by A23187 or TPA . This results in a disruption of the normal physiological responses mediated by the metabolites of arachidonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of CAY10502 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and scalable. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: CAY10502 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .

Scientific Research Applications

CAY10502 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: CAY10502 is unique due to its high potency and selectivity for cPLA2α. Its ability to inhibit arachidonic acid mobilization at very low concentrations makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDZVUAKVFVDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888320-29-4
Record name 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10502
Reactant of Route 2
CAY10502
Reactant of Route 3
CAY10502
Reactant of Route 4
CAY10502
Reactant of Route 5
CAY10502
Reactant of Route 6
Reactant of Route 6
CAY10502

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.